molecular formula C13H26N2O3 B6240173 tert-butyl 3-(6-aminohexanamido)propanoate CAS No. 2377035-64-6

tert-butyl 3-(6-aminohexanamido)propanoate

Cat. No.: B6240173
CAS No.: 2377035-64-6
M. Wt: 258.4
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Description

tert-Butyl 3-(6-aminohexanamido)propanoate: is an organic compound with the molecular formula C13H26N2O3. It is a derivative of propanoic acid and contains an aminohexanamido group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(6-aminohexanamido)propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 6-aminohexanamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve additional purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-(6-aminohexanamido)propanoate can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Oxo derivatives of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 3-(6-aminohexanamido)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new synthetic methodologies and in the study of reaction mechanisms.

Biology: In biological research, this compound is used to study the interactions of aminohexanamido groups with biological molecules. It can be used in the design of bioactive compounds and in the investigation of enzyme-substrate interactions.

Medicine: this compound has potential applications in medicinal chemistry. It can be used in the synthesis of pharmaceutical compounds and in the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of various chemical products.

Mechanism of Action

The mechanism of action of tert-butyl 3-(6-aminohexanamido)propanoate involves its interaction with specific molecular targets. The aminohexanamido group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound can also undergo chemical transformations that modulate its biological activity.

Comparison with Similar Compounds

  • tert-Butyl 3-(3-aminopropoxy)propanoate
  • tert-Butyl 3-(6-aminohexanamido)butanoate

Comparison: tert-Butyl 3-(6-aminohexanamido)propanoate is unique due to its specific aminohexanamido group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

CAS No.

2377035-64-6

Molecular Formula

C13H26N2O3

Molecular Weight

258.4

Purity

95

Origin of Product

United States

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